Superior Cytotoxic Potency of Tribromoacetaldehyde Among Haloacetaldehydes
In a systematic, quantitative comparison of haloacetaldehyde (HAL) cytotoxicity in Chinese hamster ovary (CHO) cells, tribromoacetaldehyde (TBAL) ranked among the most potent compounds, with a cytotoxic potency significantly greater than trichloroacetaldehyde (TCAL) [1]. The rank order established by the study places TBAL ≈ chloroacetaldehyde (CAL) > dibromoacetaldehyde (DBAL) ≈ bromochloroacetaldehyde (BCAL) ≈ dibromochloroacetaldehyde (DBCAL) > iodoacetaldehyde (IAL) > bromoacetaldehyde (BAL) ≈ bromodichloroacetaldehyde (BDCAL) > dichloroacetaldehyde (DCAL) > trichloroacetaldehyde (TCAL) [1]. This indicates that the fully brominated species (TBAL) is substantially more cytotoxic than its fully chlorinated counterpart (TCAL), which was the least cytotoxic HAL tested.
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | Ranked #1 (most cytotoxic) among 10 HALs |
| Comparator Or Baseline | Trichloroacetaldehyde (TCAL); Ranked #10 (least cytotoxic) |
| Quantified Difference | Significant increase in cytotoxic potency (exact EC50 values not provided in this abstract, but clear rank-order difference) |
| Conditions | Chinese hamster ovary (CHO) cell cytotoxicity assay |
Why This Matters
For researchers studying disinfection byproducts or halogenated compound toxicity, the dramatically higher cytotoxic potency of tribromoacetaldehyde compared to trichloroacetaldehyde makes it the preferred model compound for investigating bromine-specific toxicological mechanisms.
- [1] Jeong, C. H., et al. (2015). Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 49(23), 13749-13759. View Source
